HDAC1 and HDAC3 Inhibitory Potency (IC₅₀) Compared to Vorinostat and Panobinostat
Givinostat exhibits an IC₅₀ of 198 nM against HDAC1 and 157 nM against HDAC3 in cell‑free enzymatic assays . In contrast, vorinostat (SAHA) is a less potent pan‑HDAC inhibitor with reported IC₅₀ values in the low micromolar range for class I HDACs [1]. Panobinostat is a more potent pan‑HDAC inhibitor with sub‑nanomolar IC₅₀ values but is associated with higher clinical toxicity [2].
| Evidence Dimension | HDAC1 and HDAC3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Givinostat: HDAC1 IC₅₀ = 198 nM; HDAC3 IC₅₀ = 157 nM |
| Comparator Or Baseline | Vorinostat: class I HDAC IC₅₀ ~1–10 µM (range); Panobinostat: HDAC1 IC₅₀ <10 nM (estimated) |
| Quantified Difference | Givinostat is ~5–50‑fold more potent than vorinostat against class I HDACs; givinostat is less potent than panobinostat but with a distinct safety profile. |
| Conditions | Cell‑free enzymatic assays using recombinant human HDAC1 and HDAC3 |
Why This Matters
Procurement of givinostat ensures a defined, intermediate potency HDAC inhibition profile that differs from both weaker (vorinostat) and more toxic (panobinostat) alternatives, enabling precise experimental control.
- [1] Richon VM, et al. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc Natl Acad Sci USA. 1998;95(6):3003–3007. View Source
- [2] Atadja P. Development of the pan‑DAC inhibitor panobinostat (LBH589): successes and challenges. Cancer Letters. 2009;280(2):233–241. View Source
